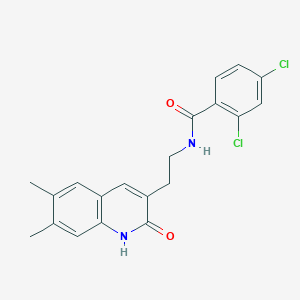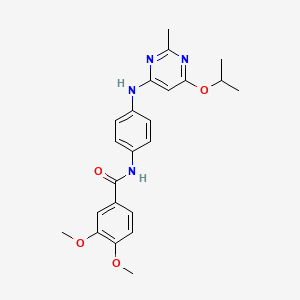
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C23H26N4O4 and its molecular weight is 422.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Activity
Research on compounds structurally related to N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethoxybenzamide indicates potential antiviral applications. For instance, Holý et al. (2002) explored 6-hydroxypyrimidines with various substitutions, demonstrating inhibition of replication in herpes viruses and retroviruses, including HIV-1 and HIV-2 (Holý et al., 2002).
Synthesis and Characterization of Novel Polymers
Butt et al. (2005) synthesized new diamines, including 2-(4-aminophenoxy)methyl-5-aminobenzimidazole and 4,4-(aminopheyloxy) phenyl-4-aminobenzamide, and polymerized them with various anhydrides. These polymers exhibited high thermal stability and could be potential materials for high-performance applications (Butt et al., 2005).
Chemical Oxidation Studies
Adolphe-Pierre et al. (1998) conducted oxidation studies on N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide, a compound with structural similarities, to understand the reactivity of different methyl groups in the molecule. This research provides insights into the chemical behavior of related compounds (Adolphe-Pierre et al., 1998).
Fluorescence Enhancement Studies
Yang et al. (2002) studied the fluorescence enhancement of stilbene derivatives, including 4-(N-(2,6-dimethylphenyl)amino)stilbene. Understanding the fluorescence properties of these compounds can lead to applications in optical materials and sensors (Yang et al., 2002).
Cerebral Protective Agents
Kuno et al. (1992) synthesized novel 4-arylpyrimidine derivatives, showing anti-anoxic and anti-lipid peroxidation activities, which could be beneficial in developing treatments for neurodegenerative diseases (Kuno et al., 1992).
Allosteric Modifiers of Hemoglobin
Randad et al. (1991) explored compounds including 4-[[(arylamino)carbonyl]methyl]phenoxy as allosteric modifiers of hemoglobin, which could have applications in treating conditions related to depleted oxygen supply like ischemia and stroke (Randad et al., 1991).
Aromatase Inhibitors in Cancer Therapy
Hartmann and Batzl (1986) synthesized 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, which exhibited strong inhibition of estrogen biosynthesis, indicating potential for breast cancer treatment (Hartmann & Batzl, 1986).
Psycho- and Neurotropic Profiling
Podolsky et al. (2017) studied the psycho- and neurotropic properties of 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, which could lead to new psychoactive compounds for treating mental health disorders (Podolsky et al., 2017).
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-14(2)31-22-13-21(24-15(3)25-22)26-17-7-9-18(10-8-17)27-23(28)16-6-11-19(29-4)20(12-16)30-5/h6-14H,1-5H3,(H,27,28)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGHHOMTOHLJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
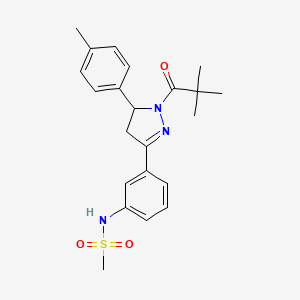
![5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride](/img/structure/B2671430.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2671434.png)
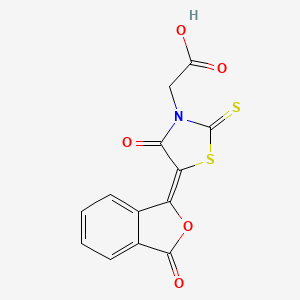
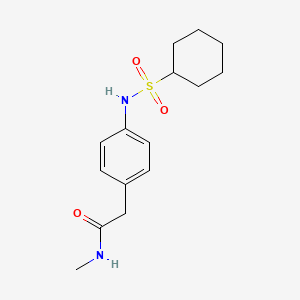
![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2671439.png)
![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone](/img/structure/B2671444.png)

![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2,3-dimethylimidazol-4-one](/img/no-structure.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2671448.png)

